molecular formula C6H7BrS B3242544 2-Bromomethyl-3-methyl-thiophene CAS No. 152147-52-9

2-Bromomethyl-3-methyl-thiophene

Cat. No.: B3242544
CAS No.: 152147-52-9
M. Wt: 191.09 g/mol
InChI Key: LYHMBPDSKXMPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) Scaffolds in Modern Chemical Synthesis

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a key structural motif in numerous organic molecules. derpharmachemica.comontosight.ai Its stability, coupled with the ability to undergo a variety of chemical transformations, makes it a valuable scaffold for the construction of complex molecular architectures. derpharmachemica.comnih.gov The sulfur atom in the thiophene ring can influence the molecule's electronic properties and participate in intermolecular interactions, which is particularly important in the context of medicinal chemistry and materials science. nih.gov Thiophene derivatives are integral to the synthesis of various pharmaceuticals, including anti-inflammatory agents and antimicrobial compounds, as well as conductive polymers. ontosight.ai

Role of Halogenated Alkyl Thiophenes as Versatile Synthetic Intermediates

The introduction of a halogen atom and an alkyl group onto the thiophene ring, as seen in halogenated alkyl thiophenes, significantly enhances their synthetic utility. jcu.edu.au The halogen atom, typically bromine or chlorine, serves as a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. jcu.edu.auontosight.ai This reactivity allows for the facile introduction of various functional groups and the construction of more complex molecular frameworks. researchgate.net The alkyl group, in turn, can influence the solubility and steric properties of the molecule. acs.org These characteristics make halogenated alkyl thiophenes indispensable intermediates in the synthesis of a diverse range of organic compounds. jcu.edu.au

Scope of Academic Research on 2-Bromomethyl-3-methyl-thiophene and Related Congeners

The specific compound, this compound, has been a subject of considerable academic and industrial interest. Research has focused on its synthesis, reactivity, and application as a building block for more complex molecules. chemicalbook.comnbinno.com Studies have explored its use in the preparation of pharmacologically active compounds and advanced materials. chemicalbook.comgoogle.com Furthermore, research into related congeners, such as other brominated and methylated thiophenes, provides a broader understanding of structure-activity relationships and allows for the fine-tuning of molecular properties for specific applications. ontosight.ainih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H5BrS chemicalbook.com
Molecular Weight 177.06 g/mol chemicalbook.comsigmaaldrich.com
Appearance Clear colorless to light yellow liquid chemicalbook.com
Boiling Point 173-176 °C chemicalbook.comsigmaaldrich.com
Density 1.572 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index 1.572 (n20/D) chemicalbook.comsigmaaldrich.com
CAS Number 14282-76-9 chemicalbook.comsigmaaldrich.com

Synthesis of this compound

The primary method for synthesizing this compound involves the bromination of 3-methylthiophene (B123197). A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as a mixture of chloroform (B151607) and acetic acid. chemicalbook.com The reaction is typically exothermic and requires careful temperature control. chemicalbook.com An alternative method involves the reaction of 3-methylthiophene with hydrogen bromide and hydrogen peroxide. google.com

Applications in Organic Synthesis

This compound is a valuable intermediate in a variety of organic reactions. The bromine atom at the 2-position makes it susceptible to nucleophilic substitution and cross-coupling reactions. ontosight.ai It is used in the preparation of various thiophene derivatives with applications in pharmaceuticals and materials science. ontosight.aichemicalbook.com For instance, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown potential as inhibitors of various viruses. chemicalbook.com It is also a precursor for the synthesis of 2-bromo-3-(bromomethyl)thiophene (B1273136), another useful synthetic intermediate. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHMBPDSKXMPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromomethyl 3 Methyl Thiophene

Optimization of Reaction Conditions and Yields in Preparative Synthesis

Solvent Effects and Reaction Kinetics

The choice of solvent and an understanding of the reaction kinetics are paramount in achieving the selective synthesis of 2-Bromomethyl-3-methyl-thiophene.

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. mychemblog.comorganic-chemistry.org The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or by photochemical energy (light), which generates a small number of bromine radicals (Br•) from the trace amounts of molecular bromine (Br₂) that are inherently present in or generated from NBS. mychemblog.comyoutube.com

The key kinetic steps are:

Initiation : A radical initiator generates a bromine radical.

Propagation Step 1 : The bromine radical abstracts a hydrogen atom from the 2-methyl group of 2,3-dimethylthiophene (B3031705). This is the rate-determining step. The C-H bond at this benzylic-like position is weaker than other C-H bonds in the molecule, and the resulting thienyl radical is stabilized by resonance, making this abstraction favorable. libretexts.org

Propagation Step 2 : The resonance-stabilized thienyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com The required Br₂ is continuously generated in low concentrations from the reaction of NBS with the HBr byproduct formed in the first propagation step. libretexts.org

Solvent Effects:

The solvent plays a critical role in dictating the reaction pathway. To favor the desired radical substitution on the methyl group, it is crucial to suppress the competing ionic electrophilic substitution on the electron-rich thiophene (B33073) ring. mychemblog.com

Non-polar Solvents : Traditionally, non-polar solvents such as carbon tetrachloride (CCl₄) have been the standard for the Wohl-Ziegler reaction. wikipedia.orgresearchgate.net The low solubility of NBS in CCl₄ is advantageous as it helps maintain the very low concentration of molecular bromine required for the radical pathway to dominate. organic-chemistry.org This minimizes the ionic addition of bromine across the thiophene ring. However, due to the high toxicity and environmental impact of CCl₄, its use is now heavily restricted. wikipedia.org

Alternative Solvents : Research has focused on identifying safer, "greener" alternatives. Acetonitrile and trifluorotoluene have been proposed as suitable replacements. wikipedia.orgorganic-chemistry.org Dichloromethane has also been used successfully, leading to improved yields and selectivity in some benzylic brominations by favoring the desired radical pathway. gla.ac.uk

Polar Solvents : Using polar solvents like acetic acid can significantly alter the reaction's outcome. In such environments, the ionic mechanism is promoted, leading to electrophilic bromination on the thiophene ring rather than at the benzylic position. mychemblog.com

The following table summarizes the general effect of solvent choice on the bromination of alkylthiophenes:

SolventPolarityTypical Outcome for NBS BrominationRationale
Carbon Tetrachloride (CCl₄)Non-polarHigh selectivity for side-chain brominationLow NBS solubility maintains low Br₂ concentration, favoring radical pathway. wikipedia.orgorganic-chemistry.org
AcetonitrilePolar AproticGood selectivity for side-chain brominationEffective green alternative to halogenated solvents. organic-chemistry.org
Dichloromethane (CH₂Cl₂)Polar AproticCan provide high selectivity for benzylic brominationBalances solubility and favors radical reaction over ionic pathways. gla.ac.uk
Acetic AcidPolar ProticFavors ring brominationPromotes the ionic electrophilic substitution mechanism. mychemblog.com

Temperature and Reagent Stoichiometry Control

Precise control over temperature and the molar ratios of reactants is crucial for maximizing the yield of this compound and minimizing the formation of byproducts, such as di-brominated compounds or ring-brominated isomers.

Temperature Control:

The reaction temperature directly influences the rate of radical initiation and the stability of the intermediates.

Thermal Initiation : When using a chemical initiator like AIBN or benzoyl peroxide, the reaction is typically heated to the reflux temperature of the chosen solvent (e.g., ~77°C for CCl₄). mychemblog.com This temperature must be sufficient to cause the thermal decomposition of the initiator at a steady rate, ensuring a continuous supply of radicals to sustain the chain reaction.

Photochemical Initiation : Using light (UV or visible) as the initiator can often allow the reaction to proceed at lower temperatures. researchgate.net This can be advantageous as it may reduce the rate of potential side reactions that become more significant at higher temperatures.

Selectivity : Careful temperature management is essential. Excessively high temperatures can lead to decomposition of the reactant or product and may decrease the selectivity of the reaction. Conversely, a temperature that is too low will result in an impractically slow reaction rate due to insufficient initiation. researchgate.net

Reagent Stoichiometry Control:

The ratio of 2,3-dimethylthiophene to the brominating agent is a key factor in controlling the extent of bromination.

N-Bromosuccinimide (NBS) : To achieve selective mono-bromination at the 2-methyl position, a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to the 2,3-dimethylthiophene is generally used. researchgate.net Using a large excess of NBS would increase the likelihood of di-bromination, where a second bromine atom is added to the same methyl group or the other methyl group.

Radical Initiator : The radical initiator is used in catalytic amounts, typically between 1-5 mol%. Its role is solely to start the radical chain reaction.

Substrate Concentration : The concentration of the substrate itself can influence the reaction. High concentrations might lead to an increased rate of polymerization or other side reactions.

The table below outlines typical stoichiometric conditions for selective benzylic bromination.

ReagentStoichiometric Ratio (relative to substrate)Purpose
N-Bromosuccinimide (NBS)1.0 - 1.1 equivalentsProvides a controlled source of bromine for selective monobromination. researchgate.net
Radical Initiator (e.g., AIBN)0.01 - 0.05 equivalents (1-5 mol%)Initiates the radical chain reaction. mychemblog.com

Industrial Scale-Up Considerations (e.g., continuous flow processes)

Scaling the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges, particularly concerning safety, efficiency, and consistency. Traditional batch processing of radical photochemical reactions can be problematic.

Challenges with Batch Processing:

Safety : Radical reactions can be highly exothermic, and the use of potentially explosive initiators like benzoyl peroxide poses a significant safety risk in large volumes. Managing heat dissipation effectively in large reactors is difficult, creating a risk of thermal runaway.

Light Penetration : For photochemical reactions, ensuring uniform irradiation of the entire reaction mixture is challenging in large, opaque batch reactors, leading to inconsistent reaction rates and product quality.

Hazardous Materials : The use of toxic solvents like CCl₄ is not viable on an industrial scale due to environmental regulations and worker safety concerns.

Continuous Flow Processes as a Solution:

Continuous flow chemistry has emerged as a superior alternative for the industrial synthesis of compounds via radical bromination. researchgate.netmdpi.com In a flow process, reagents are continuously pumped through a network of tubes or microreactors, where the reaction occurs.

Advantages of Continuous Flow for Bromination:

Enhanced Safety : The small internal volume of flow reactors minimizes the amount of hazardous material present at any one time, drastically reducing the risks associated with exothermic events or the use of unstable reagents. mdpi.com

Superior Process Control : Flow reactors offer a high surface-area-to-volume ratio, enabling extremely efficient heat transfer. This allows for precise temperature control, preventing hot spots and unwanted side reactions. Residence time, stoichiometry, and pressure can also be controlled with high precision. researchgate.net

Efficient Photochemistry : The use of transparent tubing (e.g., FEP) wrapped around an LED light source allows for uniform and efficient irradiation of the entire reaction stream, leading to faster reaction times, higher yields, and better selectivity. researchgate.net

Scalability : Scaling up production in a flow system is straightforward. Instead of designing larger, more complex reactors, production is increased by simply running the system for a longer duration or by operating multiple reactors in parallel ("numbering-up"). This has been shown to achieve high throughput (e.g., kilograms per hour) for benzylic brominations. researchgate.net

A typical continuous flow setup for the synthesis of this compound would involve pumping a solution of 2,3-dimethylthiophene, NBS, and a suitable solvent (like acetonitrile) through a photoreactor equipped with an appropriate light source to initiate the reaction, followed by in-line purification or quenching steps. This technology offers a safer, more efficient, and scalable pathway for the industrial production of this important chemical intermediate.

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 3 Methyl Thiophene

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromine atom in the 2-bromomethyl group is an excellent leaving group, making the benzylic-type carbon atom highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of nitrogen, sulfur, and other functionalities.

Amination Reactions (e.g., formation of onium salts)

2-Bromomethyl-3-methyl-thiophene reacts readily with tertiary amines to form quaternary ammonium (B1175870) salts, a class of onium salts. This reaction typically proceeds via a standard SN2 mechanism, where the lone pair of the amine nitrogen attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion. The resulting products are often water-soluble and can serve as precursors for phase-transfer catalysts or materials with specific electronic properties. Similarly, reaction with phosphines or arsines can yield phosphonium (B103445) or arsonium (B1239301) salts, respectively. lih.lunih.gov

While specific studies detailing the amination of this compound are not prevalent, the reaction of analogous 4-bromomethylthiophene derivatives with tertiary amines to yield ammonium salts is well-documented, confirming this general reactivity pattern for bromomethylated thiophenes. conicet.gov.ar

Table 1: Representative Amination Reactions This table illustrates the general transformation for the formation of onium salts from this compound.

ReactantReagent(s)General ConditionsProduct Type
This compoundTertiary Amine (e.g., Trimethylamine)Aprotic solvent (e.g., Acetone, THF), Room TemperatureQuaternary Ammonium Salt
This compoundTriphenylphosphineToluene, RefluxPhosphonium Salt

Thiolation Reactions

The introduction of a sulfur functional group at the methyl position can be achieved through thiolation reactions. Reaction with a thiol (R-SH) in the presence of a base (e.g., sodium hydroxide, sodium ethoxide) leads to the formation of a thioether. The base deprotonates the thiol to generate a more potent thiolate nucleophile (RS⁻), which then displaces the bromide.

Alternatively, reaction with thiourea (B124793) produces a stable, crystalline isothiouronium salt. conicet.gov.ar These salts are valuable intermediates that can be hydrolyzed under basic conditions to yield the corresponding thiol, providing a convenient two-step method for synthesizing 2-mercaptomethyl-3-methyl-thiophene.

Table 2: Representative Thiolation Reactions This table illustrates general transformations for the thiolation of this compound.

ReactantReagent(s)General ConditionsProduct Type
This compoundThiol (R-SH), Base (e.g., NaOH)Ethanol (B145695), RefluxThioether
This compoundThioureaAcetone, RefluxIsothiouronium Salt

Azidation Reactions

The bromomethyl group can be converted to an azidomethyl group through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide. mdpi.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting product, 2-(azidomethyl)-3-methyl-thiophene, is a versatile intermediate. sigmaaldrich.com The azide group can subsequently be used in various transformations, such as "click chemistry" (e.g., Huisgen cycloaddition) to form triazoles or be reduced to a primary amine. The synthesis of azides from haloalkanes is a robust and widely used transformation in organic chemistry. nih.gov

Table 3: Representative Azidation Reaction This table illustrates the general transformation for the azidation of this compound.

ReactantReagent(s)General ConditionsProduct
This compoundSodium Azide (NaN₃)Polar aprotic solvent (e.g., DMF), Heat2-(azidomethyl)-3-methyl-thiophene

Cross-Coupling Reactions Involving the Thiophene (B33073) Ring

While the bromomethyl group is the primary site for nucleophilic substitution, the thiophene ring itself can participate in carbon-carbon bond-forming cross-coupling reactions. It is important to note that the C(sp³)-Br bond of the bromomethyl group is not suitable for direct participation in standard Suzuki or Negishi coupling protocols. Instead, these reactions occur at a halogenated position on the thiophene ring or via direct C-H bond activation.

Palladium-Catalyzed Suzuki-Miyaura Coupling (e.g., formation of aryl-substituted thiophenes)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comacs.orgrsc.org

To functionalize the thiophene ring of this compound using this method, a two-pronged approach can be considered:

Coupling of a Halogenated Derivative: A common strategy involves the Suzuki coupling of a thiophene that has been halogenated at a ring position. For instance, research on the closely related compound 2-bromo-5-(bromomethyl)thiophene (B1590285) demonstrates that the C-Br bond on the thiophene ring (at C5) selectively undergoes Suzuki coupling with various aryl boronic acids. nih.govd-nb.info The reaction is performed in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, leaving the bromomethyl group intact for subsequent functionalization. This regioselective approach allows for the synthesis of 5-aryl-2-(bromomethyl)thiophenes. nih.govd-nb.info

Direct C-H Activation/Arylation: Modern advancements in catalysis allow for the direct arylation of C-H bonds, bypassing the need for pre-halogenation. For 3-substituted thiophenes like this compound, the C-H bond at the C5 position is the most electronically favored site for such reactions. Palladium-catalyzed direct C-H arylation protocols have been successfully applied to various 3-substituted thiophenes, coupling them with aryl halides to form 5-aryl-thiophene derivatives. nih.govconicet.gov.arrsc.org These reactions typically use a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base. mdpi.comconicet.gov.ar

Table 4: Representative Suzuki-Miyaura Coupling Strategies This table illustrates potential strategies for the arylation of the thiophene ring.

Starting MaterialCoupling PartnerCatalyst/ReagentsProduct Type
2-Bromo-5-(bromomethyl)thiopheneArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)5-Aryl-2-(bromomethyl)thiophene
This compoundAryl Halide (Ar-X)Pd(OAc)₂, Ligand, Base5-Aryl-2-(bromomethyl)thiophene (via C-H activation)

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi coupling)

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high functional group tolerance and reactivity. Similar to the Suzuki coupling, functionalization of the this compound ring via Negishi coupling would require either pre-functionalization of the ring or a C-H activation approach.

A plausible route involves the halogenation of the thiophene ring (e.g., at C5) followed by a lithium-halogen exchange and transmetalation with a zinc salt (e.g., ZnCl₂) to generate the required organozinc reagent in situ. This thiophene-zinc species can then be coupled with an aryl halide. organic-chemistry.org Conversely, a halogenated thiophene derivative could be coupled with a pre-formed organozinc reagent. lih.luthieme-connect.de The Negishi coupling is highly effective for various substrates, including functionalized thiophenes, and offers a powerful alternative for constructing complex aryl-substituted thiophenes. acs.org

Regioselectivity Studies in Cross-Coupling Processes

Cross-coupling reactions are fundamental in creating carbon-carbon bonds, and the regioselectivity of these processes is critical when multiple reactive sites are present. In the case of thiophene derivatives, such as those related to this compound, the position of substitution is highly selective. For instance, in the Suzuki-Miyaura cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, the reaction occurs exclusively at the C-Br bond on the thiophene ring (the 2-position), leaving the bromomethyl group intact. d-nb.infonih.govresearchgate.net This high regioselectivity is attributed to the greater reactivity of the sp²-hybridized carbon-bromine bond on the aromatic ring compared to the sp³-hybridized carbon-bromine bond of the bromomethyl group under typical palladium-catalyzed conditions. d-nb.inforesearchgate.net

The functionalization of halogenated heterocycles through such regioselective reactions is a cornerstone in the synthesis of complex organic compounds, including natural products and targeted pharmaceutical agents. nih.govresearchgate.net The Suzuki-Miyaura reaction, in particular, has proven to be a reliable method for this purpose. nih.govresearchgate.net

The reaction conditions for these cross-coupling reactions are typically mild. A common procedure involves using a palladium catalyst like Pd(PPh₃)₄, a base such as K₃PO₄, and a solvent system like a 4:1 mixture of 1,4-dioxane (B91453) and water, with the reaction proceeding at around 90°C for 12 hours. researchgate.netnih.gov

Detailed research on the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene has demonstrated the synthesis of a novel series of 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields, ranging from 25% to 76%. d-nb.info The yield can be influenced by the nature of the aryl boronic acid and the solvent system used. For example, the use of a 1,4-dioxane/water mixture has been reported to produce high yields, potentially due to the increased solubility of oxygen-containing boronic acids in 1,4-dioxane. nih.gov

Table 1: Examples of Regioselective Suzuki Cross-Coupling Products

Aryl Boronic Acid ReactantResulting ProductYield (%)
3-chloro-4-fluoro phenyl boronic acid2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiopheneGood
4-methoxyphenyl boronic acid2-(bromomethyl)-5-(4-methoxyphenyl)thiophene76
4-chlorophenyl boronic acid2-(bromomethyl)-5-(4-chlorophenyl)thiophene~63
3,5-difluorophenyl boronic acid2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene~61
3-acetylphenyl boronic acid1-(3-(5-(bromomethyl)thiophene-2-yl)phenyl)ethanone~63
4-(methylthio)phenyl boronic acid2-(bromomethyl)-5-(4-(methylthio)phenyl)thiopheneFair
4-iodophenyl boronic acid2-(bromomethyl)-5-(4-iodophenyl)thiopheneFair
p-tolyl boronic acid2-(bromomethyl)-5-p-tolylthiopheneFair
3,5-dimethylphenyl boronic acid2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene~70

Data compiled from studies on the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.gov

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution pattern is highly regioselective. Substitution typically occurs preferentially at the 2-position (or C2), which is adjacent to the sulfur atom. pearson.com

The general mechanism for EAS involves two main steps:

The electrophile attacks the aromatic ring, forming a positively charged resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.org

A proton is lost from the intermediate, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For thiophene, attack at the C2 position results in a more stable carbocation intermediate compared to attack at the C3 position, due to better charge delocalization involving the sulfur atom.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com These reactions typically require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.com For instance, the bromination of benzene requires a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond. masterorganicchemistry.com

In the case of substituted thiophenes like this compound, the existing substituents influence the position of further electrophilic attack. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (C2 and C5). The bromomethyl group at the 2-position is a deactivating group. The directing effects of these substituents, combined with the inherent reactivity of the thiophene ring, will determine the outcome of EAS reactions. Bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) in the absence of a radical initiator leads to the formation of 2-bromo-3-methylthiophene (B51420) in approximately 90% yield, demonstrating the strong preference for substitution at the C2 position. chemicalbook.comsigmaaldrich.com

Polymerization and Oligomerization Mechanisms

This compound and related structures can participate in polymerization reactions, leading to the formation of polythiophenes, which are important materials in electronics and photonics. nih.gov

While not a direct ring-opening of the thiophene itself, the bromomethyl group can act as an initiator for the cationic ring-opening polymerization (CROP) of other cyclic monomers, such as 2-oxazolines. nih.gov Alkyl halides are known initiators for the CROP of 2-oxazolines. nih.gov The polymerization is initiated by the formation of a cationic species from the monomer, which then propagates by attacking other monomer units. The process can be influenced by the initiator, solvent, and temperature. nih.gov

Certain halogenated thiophene derivatives are known to undergo autopolymerization, which can sometimes be intense. researchgate.net This type of polymerization can occur without the deliberate addition of an external initiator. For example, studies on 2-bromo-3-methoxythiophene (B13090750) have shown that it can autopolymerize, generating hydrogen bromide gas in the process. researchgate.net This HBr can then act as a catalyst for the polymerization and can also induce side reactions, such as the cleavage of alkoxy groups. researchgate.net While specific studies on the autopolymerization of this compound are not detailed in the provided results, the potential for such reactivity exists due to its halogenated nature.

The properties of polythiophenes are highly dependent on their regioregularity, which refers to the specific arrangement of the monomer units in the polymer chain. For poly(3-alkylthiophenes), a high degree of head-to-tail (HT) coupling is desirable as it leads to a more planar polymer backbone, facilitating charge transport. nih.gov

Controlled chain-growth polymerization methods have been developed to achieve high regioregularity. One such method involves the use of external initiators with specific catalyst systems. For instance, the polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene using nickel complexes with a 1,3-bis(diphenylphosphino)propane (B126693) (dppp) ligand as a catalyst can produce fully regioregular poly(3-hexylthiophene) with controlled molecular weights and narrow polydispersity. nih.gov This demonstrates that by carefully choosing the monomer and the polymerization conditions, a high degree of control over the resulting polymer structure can be achieved. 2-Bromo-3-methylthiophene itself has been used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene). chemicalbook.comsigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-Bromomethyl-3-methyl-thiophene. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

High-Resolution ¹H and ¹³C NMR Techniques for Structural Confirmation

High-resolution ¹H and ¹³C NMR are fundamental for confirming the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would typically show distinct signals for the thiophene (B33073) ring protons, the methyl protons, and the bromomethyl protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet for the proton at position 5 of the thiophene ring at δ 7.1 (J=5.7 Hz), a doublet for the proton at position 4 at δ 6.7 (J=5.9 Hz), and a singlet for the methyl group at δ 2.2. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, distinct signals would be expected for the four carbons of the thiophene ring, the methyl carbon, and the bromomethyl carbon. Combining ¹³C NMR data with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H46.7 (d, J=5.9 Hz)Data not available
Thiophene H57.1 (d, J=5.7 Hz)Data not available
-CH₃2.2 (s)Data not available
-CH₂BrData not availableData not available
Thiophene C2-Data not available
Thiophene C3-Data not available
Thiophene C4-Data not available
Thiophene C5-Data not available

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, offering deeper insights into the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the thiophene ring protons at positions 4 and 5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show correlations between the thiophene protons and their attached carbons, as well as the methyl protons and the methyl carbon, and the bromomethyl protons and the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu For instance, an HMBC spectrum could show a correlation between the methyl protons and the carbon at position 3 of the thiophene ring, as well as the carbon at position 2, confirming the position of the methyl group. It could also show correlations between the bromomethyl protons and the carbons at positions 2 and 3 of the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would first separate the compound from any impurities. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₅BrS). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). miamioh.edu Common fragmentation patterns for alkyl halides often involve the loss of the halogen atom or a hydrohalic acid. miamioh.edulibretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Description Expected m/z
[C₅H₅BrS]⁺Molecular Ion176/178
[C₅H₅S]⁺Loss of Br97
[C₄H₅S]⁺Loss of CH₂Br85

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing larger or more fragile molecules that might degrade in other MS methods. nih.gov While often used for polymers and biomolecules, it can also be applied to smaller organic molecules. nih.govresearchgate.net In this technique, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization and desorption of the analyte molecules. nih.gov

For this compound, MALDI-TOF MS would be expected to produce a strong signal for the intact molecular ion with minimal fragmentation, providing a clear confirmation of the molecular weight. The choice of matrix is crucial for successful analysis. nih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching from the thiophene ring and aliphatic C-H stretching from the methyl and bromomethyl groups.

C=C stretching: Vibrations associated with the carbon-carbon double bonds within the thiophene ring. researchgate.net

C-S stretching: Characteristic stretching of the carbon-sulfur bonds in the thiophene ring. iosrjournals.org

C-Br stretching: Vibration of the carbon-bromine bond in the bromomethyl group.

The specific positions of these bands can provide further structural confirmation. For instance, the substitution pattern on the thiophene ring can influence the positions of the ring vibration bands. nii.ac.jp

Table 3: General FT-IR Absorption Regions for Functional Groups in this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Thiophene Ring C=CStretching~1600 - 1450 researchgate.net
C-HBending~1450 - 1350
Thiophene Ring C-SStretching~850 - 600 iosrjournals.org
C-BrStretching~600 - 500

Note: The exact frequencies can vary based on the specific molecular environment.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic transitions within a molecule. For a compound like this compound, this method would provide insight into the conjugation of the thiophene ring and the influence of its substituents—the bromomethyl and methyl groups.

The analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance of ultraviolet and visible light. The resulting spectrum is a plot of absorbance versus wavelength. Key data extracted from this spectrum would include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These parameters are indicative of the energy required for π → π* and n → π* electronic transitions. The position of the λmax value would offer information on the extent of the conjugated system, while the molar absorptivity would relate to the probability of the transition occurring.

While specific experimental data for this compound is not available, a hypothetical data table based on typical thiophene derivatives is presented below for illustrative purposes.

Hypothetical UV-Vis Spectral Data for this compound

Parameter Value Solvent
λmax ~240-260 nm Ethanol

Note: This data is illustrative and not based on published experimental results for the specific compound.

X-ray Diffraction Studies for Solid-State Structural Characterization

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted in a diffractometer and irradiated with a monochromatic X-ray beam.

Given the absence of published crystallographic data for this compound, a representative table outlining the kind of information that would be obtained from such a study is provided below.

Illustrative Crystallographic Data for this compound

Parameter Description Illustrative Value
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
a (Å) Unit cell dimension. ~8.5
b (Å) Unit cell dimension. ~10.2
c (Å) Unit cell dimension. ~9.8
α (°) Unit cell angle. 90
β (°) Unit cell angle. ~110
γ (°) Unit cell angle. 90
V (ų) Volume of the unit cell. ~798

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. jmaterenvironsci.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted thiophenes. semanticscholar.org DFT calculations are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule.

For 2-Bromomethyl-3-methyl-thiophene, DFT calculations would predict a planar thiophene (B33073) ring, characteristic of aromatic systems. The substituents, a methyl group at position 3 and a bromomethyl group at position 2, would influence the ring's geometry. The electron-donating nature of the methyl group and the steric and electronic effects of the bromomethyl group can cause minor deviations in the C-C and C-S bond lengths within the thiophene ring compared to unsubstituted thiophene. Studies on related substituted thiophenes have shown that DFT methods, such as B3LYP, can accurately predict these structural parameters, which are often in close agreement with experimental data from techniques like X-ray diffraction. researchgate.netnih.gov The geometry of the bromomethyl group itself would be predicted to have a standard tetrahedral arrangement around the carbon atom.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the thiophene ring and influenced by the substituents. The LUMO would be the corresponding π*-antibonding orbital. The electron-donating 3-methyl group tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromomethyl group at the C2 position would lower the energy of both the HOMO and LUMO. The interplay of these groups determines the final orbital energies. Computational studies on similar thiophene derivatives provide a basis for predicting these values. semanticscholar.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are predicted values based on typical DFT calculations for analogous substituted thiophenes. Actual values would require specific computation for this molecule.)

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.0 eVRelates to ionization potential; indicates electron-donating ability.
LUMO Energy ~ -1.0 to -1.5 eVRelates to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.0 to 6.0 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites. libretexts.orguni-muenchen.de These maps illustrate regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the ESP map is predicted to show several key features:

Negative Potential: The most electron-rich area is expected to be localized on the sulfur atom due to its lone pairs of electrons and over the π-system of the thiophene ring. This indicates that the ring, particularly the C5 position, and the sulfur atom are the primary sites for interaction with electrophiles.

Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the methyl and bromomethyl groups. A significant region of positive potential would be associated with the carbon atom of the bromomethyl group (CH₂Br) due to the high electronegativity of the bromine atom, marking it as a prime site for nucleophilic attack.

Table 2: Predicted Regions of Electrostatic Potential and Reactivity

Region of MoleculePredicted Electrostatic PotentialImplied Reactivity
Thiophene Ring (π-system) Negative (Electron-Rich)Site for Electrophilic Attack
Sulfur Atom Strongly NegativeSite for Electrophilic Attack / Coordination
Bromomethyl Group (Carbon) Positive (Electron-Poor)Site for Nucleophilic Attack
Hydrogen Atoms PositivePotential for weak hydrogen bonding

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This provides a deeper understanding of reaction kinetics and selectivity that can be difficult to obtain experimentally. mdpi.com

For this compound, while specific computational studies on its reaction mechanisms are not widely published, modeling could be applied to several important transformations:

Nucleophilic Substitution: The most apparent reaction is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. Computational models could compare the energetics of an Sₙ2 versus an Sₙ1 pathway, calculating the transition state for the backside attack of a nucleophile or the stability of the potential thiophenylmethyl cation intermediate.

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack. DFT calculations could model the addition of various electrophiles (e.g., nitronium ion for nitration, acyl cation for Friedel-Crafts acylation) to the different positions of the ring (C4 and C5). By comparing the energies of the sigma-complex intermediates and the corresponding transition states, the regioselectivity of the reaction can be accurately predicted. acs.org

Metal-Catalyzed Cross-Coupling: Although this molecule lacks a halogen on the ring for standard cross-coupling, the bromomethyl group can participate in certain coupling reactions. More relevantly, computational studies could be performed on its isomer, 2-bromo-3-methylthiophene (B51420), to model mechanisms like Suzuki or Heck coupling, providing insight into the reactivity of the thiophene core. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Selectivity in Nucleophilic Reactions: The ESP map clearly identifies the carbon atom of the bromomethyl group as the primary electrophilic center. Therefore, the molecule is expected to readily undergo nucleophilic substitution at this position, displacing the bromide ion. This is the most predictable reaction pathway for this compound.

Selectivity in Electrophilic Reactions: For electrophilic aromatic substitution, the directing effects of the substituents on the thiophene ring are paramount.

The 3-methyl group is an activating, ortho-para director. It directs incoming electrophiles to positions C2 and C4.

The 2-bromomethyl group is a deactivating, ortho-para director. It directs incoming electrophiles to positions C3 and C5.

The combined influence suggests that the C5 position is the most likely site for electrophilic attack. It is activated by the bromomethyl group's para-directing effect and is sterically the most accessible position. The C4 position is also a possibility due to the methyl group's ortho-directing effect, but may be slightly less favored. Computational modeling of the reaction intermediates would confirm this prediction. acs.org

Applications in Advanced Materials Science and Organic Synthesis

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties. 2-Bromomethyl-3-methyl-thiophene serves as a key starting material for the synthesis of specific types of these polymers.

Synthesis of Polythiophenes for Electronic and Optoelectronic Devices

Polythiophenes, a class of conjugated polymers, are widely studied for their potential in electronic and optoelectronic applications. magtech.com.cncmu.edunih.gov The properties of polythiophenes, such as solubility and conductivity, can be tuned by introducing different substituent groups onto the thiophene (B33073) ring. nih.govnih.gov

The synthesis of polythiophenes often involves the polymerization of appropriately functionalized thiophene monomers. cmu.edu this compound can be used to create such monomers. For instance, it can undergo radical bromination with N-bromosuccinimide (NBS) to yield a bromomethylated intermediate, which can then be further modified. nih.govrsc.org This functionalized monomer can then be polymerized to produce polythiophenes with specific side chains, influencing their processability and performance in devices. nih.gov One example is the synthesis of poly(3,3'''-dimethyl-(2,2':5',2'':5'',2''')tetrathiophene)) where 2-bromo-3-methylthiophene (B51420) is a key precursor. chemicalbook.comsigmaaldrich.com

Fabrication of Organic Semiconductors, Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of thiophene-based materials make them suitable for use as organic semiconductors. ntu.edu.twnih.govnih.gov These materials form the active layer in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ntu.edu.twnih.gov

The performance of these devices is highly dependent on the structure and purity of the organic semiconductor. ntu.edu.tw Small molecule organic semiconductors derived from thiophene are of particular interest due to their well-defined structures and reproducibility. ntu.edu.tw this compound can be utilized as a building block in the synthesis of these complex small molecules, which are designed to have highly planar conjugated cores for efficient charge transport. ntu.edu.twclockss.org The ability to create tailored organic semiconductors is crucial for advancing the performance of OFETs and OLEDs. nih.gov

Development of Amphiphilic Macromonomers for Grafted Conjugated Systems

Amphiphilic macromolecules, which possess both hydrophobic and hydrophilic segments, are of interest for creating self-assembling materials. A novel oligo(2-methyl-2-oxazoline) (OMeOx)-containing thiophene macromonomer, denoted Th-OMeOx, has been synthesized using a derivative of this compound. nih.govmdpi.com

In this synthesis, the -CH2Br group at the 3-position of the thiophene derivative acts as an initiator for the cationic ring-opening polymerization of 2-methyl-2-oxazoline (B73545). nih.gov The resulting macromonomer is amphiphilic, with the thiophene unit being hydrophobic and the OMeOx chain being hydrophilic. nih.gov This macromonomer can self-assemble in solution and can also be used as a precursor for creating grafted conjugated polymers, where the OMeOx chains are attached as side chains to a polythiophene backbone. nih.govmdpi.com

Building Block for Complex Heterocyclic Structures

Beyond its role in polymer chemistry, this compound is a valuable tool for synthetic organic chemists to construct more complex molecules containing multiple rings.

Synthesis of Thiophene-Fused Systems

Thiophene-fused ring systems are an important class of compounds with applications in materials science and medicinal chemistry. researchgate.net Palladium-catalyzed intramolecular C-H arylation is a powerful method for constructing these fused systems. clockss.org

In one approach, 3-bromomethyl-thiophene is reacted with a phenol (B47542) derivative to form an ether. clockss.org This precursor then undergoes an intramolecular cyclization reaction in the presence of a palladium catalyst to form a tricyclic thiophene-fused product. clockss.org This methodology allows for the efficient construction of complex, multi-ring systems containing a thiophene unit. clockss.org

Derivatization to Form Advanced Organic Intermediates

The reactivity of the bromine and methyl groups on the this compound ring allows for its conversion into a wide range of other useful molecules. ontosight.ai These transformations make it a versatile intermediate in organic synthesis. ontosight.ai

For example, the bromomethyl group can be readily converted to other functional groups, enabling the introduction of various side chains. nih.gov The bromine atom on the thiophene ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and build more complex molecular architectures. researchgate.net These derivatization reactions are fundamental to creating a diverse library of thiophene-based compounds for various applications. clockss.orgontosight.aithermofisher.com

Role in the Design of Novel Functional Materials

This compound is a versatile heterocyclic compound that serves as a critical building block in the field of materials science. Its unique structure, featuring a reactive bromomethyl group and a polymerizable thiophene ring, makes it a valuable precursor for the synthesis of a variety of functional organic materials. These materials are designed to possess specific electronic, optical, or self-assembling properties, rendering them suitable for applications in advanced technologies.

The primary role of this compound in materials design is as a monomer or an initiator for producing conjugated polymers and specialized macromolecules. Thiophene-based polymers are renowned for their electrical conductivity and are central to the development of organic electronics. The substitution pattern of this compound allows for the creation of well-defined polymer structures. For instance, it is utilized as a fundamental raw material in the synthesis of oligomers that exhibit liquid crystal characteristics and in the production of various polythiophenes. google.com A specific example is its use in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), a material designed for its potential electronic properties. chemicalbook.comsigmaaldrich.com

Furthermore, this compound is a key intermediate in the synthesis of more complex and reactive building blocks. It is used to prepare 2-bromo-3-(bromomethyl)thiophene (B1273136), a lachrymatory compound that acts as a bifunctional initiator. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This derivative is particularly significant in the design of advanced amphiphilic macromonomers.

In one notable application, 2-bromo-3-(bromomethyl)thiophene initiates the cationic ring-opening polymerization of 2-methyl-2-oxazoline to produce a novel thiophene-ended macromonomer (Th-OMeOx). nih.gov This resulting material is multifunctional, exhibiting properties such as photosensitivity, the capacity for self-assembly into micelles or vesicles in solution, and biocompatibility. nih.gov The presence of the reactive 2-bromo-substituted thiophene end-group allows this macromonomer to serve as a precursor for further synthesis, such as creating polymerizable bithiophenes through Suzuki coupling or forming grafted polythiophene amphiphiles. nih.gov Such materials are of significant interest for their potential in biomedical applications and the development of bio-relevant functional materials. nih.gov

The strategic use of this compound and its derivatives allows chemists to engineer materials with tailored functionalities, leveraging the inherent electronic properties of the thiophene ring and the synthetic versatility offered by its substituents.

Precursor CompoundResulting Functional Material/IntermediateKey Properties & Applications
This compoundPoly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)Conductive Polymer for Organic Electronics. chemicalbook.comsigmaaldrich.com
This compoundLiquid Crystal Oligomers and PolythiophenesMaterials with ordered phases and electronic properties. google.com
This compound2-bromo-3-(bromomethyl)thiopheneA bifunctional intermediate for further polymerization. chemicalbook.comsigmaaldrich.comnih.gov
2-bromo-3-(bromomethyl)thiopheneThiophene-ended oligo(2-methyl-2-oxazoline) (Th-OMeOx)Amphiphilic, photosensitive, self-assembling macromonomer for biomedical applications. nih.gov
Thiophene-ended oligo(2-methyl-2-oxazoline) (Th-OMeOx)Grafted Polythiophene AmphiphilesBiocompatible conjugated polymers. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-3-methyl-thiophene
Reactant of Route 2
Reactant of Route 2
2-Bromomethyl-3-methyl-thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.